

# Tofersen for SOD1-ALS: A Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

**Tofersen**, an antisense oligonucleotide, has emerged as a targeted therapy for amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide dismutase 1 (SOD1) gene (SOD1-ALS). This guide provides a meta-analysis of key clinical trial data, offering an objective comparison of **Tofersen**'s performance and detailed experimental methodologies to inform ongoing research and drug development in neurodegenerative diseases.

# Efficacy and Safety Profile of Tofersen: A Quantitative Overview

The clinical development of **Tofersen** has been centered around the Phase 3 VALOR trial and its open-label extension (OLE), which have provided crucial data on the drug's efficacy and safety. A systematic review and meta-analysis of twelve studies, including two randomized controlled trials, has further synthesized this evidence.[1][2]

## **Biomarker and Clinical Endpoint Analysis**

**Tofersen**'s primary mechanism involves reducing the production of the toxic SOD1 protein.[3] [4][5] Clinical trials have consistently demonstrated a robust pharmacodynamic effect, with significant reductions in cerebrospinal fluid (CSF) SOD1 protein levels and plasma neurofilament light chain (NfL), a key biomarker of neuronal injury.[6][7][8][9]



While the VALOR trial did not meet its primary endpoint of a statistically significant change in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) at 28 weeks in the primary analysis population, subsequent analyses of the integrated VALOR and OLE data have shown clinically meaningful benefits, particularly with earlier initiation of treatment.[6][8] [10]

Table 1: Key Efficacy Outcomes from **Tofersen** Clinical Trials

| Outcome Measure                                   | VALOR Trial (28<br>Weeks)                                  | VALOR & OLE<br>Integrated Analysis<br>(12 Months - Early<br>vs. Delayed Start) | Meta-Analysis of<br>RCTs                                                       |
|---------------------------------------------------|------------------------------------------------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| ALSFRS-R Decline                                  | Primary endpoint not<br>met (difference of 1.2;<br>p=0.97) | Slowed decline in early-start group (difference of 3.5 points)[10]             | Significantly lower rate<br>of decline in Tofersen<br>group (SMD = 0.44)[1]    |
| CSF SOD1 Protein                                  | Robust reduction[11]                                       | 33% reduction in early-start group vs. 21% in delayed-start group[7][10]       | Significant reduction[1][2]                                                    |
| Plasma Neurofilament<br>Light Chain (NfL)         | Robust reduction[6] [11]                                   | 51% reduction in early-start group vs. 41% in delayed-start group[10]          | Significant reduction,<br>strongly correlated<br>with ALS<br>progression[1][2] |
| Respiratory Function (Slow Vital Capacity)        | Trends favoring<br>Tofersen                                | Slowed decline in early-start group[10]                                        | Significant reduction in decline (P = 0.005)                                   |
| Muscle Strength                                   | Trends favoring<br>Tofersen                                | Slowed decline in early-start group[10]                                        | Not specified in meta-<br>analysis                                             |
| Survival (Time to Death or Permanent Ventilation) | Not specified                                              | Lower risk suggested with earlier initiation[10]                               | Not specified in meta-<br>analysis                                             |



Table 2: Safety and Tolerability of Tofersen

| Adverse Event Profile      | VALOR Trial                                                       | VALOR & OLE Integrated<br>Analysis                                                                                |
|----------------------------|-------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Most Common AEs            | Procedural pain, headache, pain in extremity, fall, back pain[10] | Headache, procedural pain, fall, back pain, pain in extremity[10]                                                 |
| Severity of AEs            | Mostly mild to moderate[6]                                        | Mostly mild to moderate[10]                                                                                       |
| Serious AEs                | 18.1% in Tofersen group vs.<br>13.9% in placebo group             | 36.5% in participants who received Tofersen[7][10]                                                                |
| Serious Neurologic Events  | 4.8% of patients receiving Tofersen, including myelitis (2.0%)    | 6.7% of participants receiving Tofersen, including myelitis, radiculitis, aseptic meningitis, and papilledema[10] |
| Discontinuation due to AEs | 5.6% in Tofersen group                                            | 17.3%[7][10]                                                                                                      |

## **Experimental Protocols**

A clear understanding of the experimental design is critical for interpreting the clinical trial data.

## **VALOR Trial (Phase 3)**

The VALOR study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **Tofersen** in adults with SOD1-ALS.[6][11]

- Participants: 108 participants with SOD1-ALS were randomized 2:1 to receive either **Tofersen** (n=72) or a placebo (n=36).[6][11] A prespecified "faster-progressing" subgroup was defined for the primary analysis.
- Intervention: **Tofersen** (100 mg) or placebo was administered via intrathecal injection.[6][11] The dosing regimen consisted of three loading doses approximately two weeks apart, followed by five doses every four weeks.[6]



- Primary Endpoint: The primary efficacy endpoint was the change from baseline to week 28 in the ALSFRS-R total score.[6][11]
- Secondary Endpoints: Key secondary endpoints included changes in total SOD1 protein concentration in CSF, plasma NfL levels, respiratory function, and muscle strength.[6][11]
- Open-Label Extension (OLE): Upon completion of the 28-week double-blind period, participants had the option to enroll in an OLE study where all participants received Tofersen.[6][7] This allowed for the comparison of earlier versus delayed initiation of the treatment.

### **ATLAS Trial (Phase 3)**

The ATLAS trial is a randomized, placebo-controlled study designed to evaluate the efficacy of **Tofersen** in presymptomatic carriers of SOD1 gene mutations who show biomarker evidence of disease activity.[12][13][14]

- Participants: Approximately 150 presymptomatic individuals with SOD1 mutations associated with rapid disease progression.[15]
- Intervention: The trial will assess whether initiating Tofersen before the onset of clinical symptoms can delay their emergence and slow disease progression once symptoms appear.
   [12][13][14][15]
- Primary Endpoint: The primary endpoint is the proportion of participants who develop clinically manifest ALS.

## Visualizing the Science: Pathways and Processes Tofersen's Mechanism of Action

**Tofersen** is an antisense oligonucleotide designed to specifically target and degrade the messenger RNA (mRNA) of the SOD1 gene.[3][4][8] This leads to a reduction in the synthesis of the SOD1 protein, including its toxic misfolded form, which is a primary driver of motor neuron degeneration in SOD1-ALS.[3][5]





#### Click to download full resolution via product page

Caption: **Tofersen** binds to SOD1 mRNA, leading to its degradation and reduced toxic protein synthesis.

### **VALOR Clinical Trial Workflow**

The workflow of the VALOR trial and its open-label extension was designed to assess both the short-term efficacy and the long-term impact of early versus delayed treatment initiation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Tofersen for SOD1 amyotrophic lateral sclerosis: a systematic review and meta-analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 4. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress of Antisense Oligonucleotide Therapy for Superoxide-Dismutase-1-Mutated Amyotrophic Lateral Sclerosis: Focus on Tofersen [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Positive Results from Tofersen VALOR Trial and OLE Integrated Data Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 8. tandfonline.com [tandfonline.com]
- 9. als.org [als.org]
- 10. New 12-Month Tofersen Data Presented at ENCALS Meeting Show Clinically Meaningful Benefit in People With SOD1-ALS | Biogen [investors.biogen.com]
- 11. jnnp.bmj.com [jnnp.bmj.com]
- 12. Design of a Randomized, Placebo-Controlled, Phase 3 Trial of Tofersen Initiated in Clinically Presymptomatic SOD1 Variant Carriers: the ATLAS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. mndassociation.org [mndassociation.org]
- To cite this document: BenchChem. [Tofersen for SOD1-ALS: A Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#a-meta-analysis-of-tofersen-clinical-trial-data-for-sod1-als]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com